2-cyclopropyl-4,5-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
Description
2-Cyclopropyl-4,5-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropyl group, two methyl groups, and a piperazine ring linked to a secondary pyrimidine moiety. The cyclopropyl group enhances metabolic stability by reducing oxidative metabolism, while the methyl substituents influence steric hindrance and lipophilicity . The piperazinyl-pyrimidine moiety is a common pharmacophore in medicinal chemistry, often associated with receptor binding (e.g., kinase inhibitors or serotonin/dopamine modulators) .
Synthetic routes for such compounds typically involve nucleophilic substitution or coupling reactions. For example, ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate derivatives (as in ) can serve as intermediates for pyrimidine-based scaffolds . Impurities like those in (e.g., MM0464.12) may arise during synthesis, highlighting the need for rigorous purification .
Properties
IUPAC Name |
2-cyclopropyl-4,5-dimethyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6/c1-12-13(2)20-15(14-4-5-14)21-16(12)22-8-10-23(11-9-22)17-18-6-3-7-19-17/h3,6-7,14H,4-5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIYADJXOPYVRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=CC=N3)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-4,5-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on existing research findings.
Chemical Structure and Properties
The compound features a pyrimidine core with several substituents: a cyclopropyl group, dimethyl groups, and a piperazine moiety. Its molecular formula is , with a molecular weight of approximately 216.29 g/mol. The structural characteristics are crucial for its biological activity, particularly in enzyme inhibition and receptor interaction.
Research indicates that derivatives of this compound may act as inhibitors of various kinases involved in cellular signaling pathways. The introduction of the piperazine ring enhances selectivity and potency against specific kinases compared to other structural analogs.
Anticancer Activity
Recent studies have shown that compounds structurally similar to 2-cyclopropyl-4,5-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine exhibit promising anticancer properties. For instance, derivatives with a pyrimidine scaffold have demonstrated selective inhibition against various cancer cell lines. A notable study reported an IC50 value of 2.69 nM against JNK3 kinase, highlighting its potential as a targeted anticancer agent .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific kinases involved in cellular signaling pathways. The following table summarizes the enzyme inhibition activity:
| Enzyme | IC50 (nM) | Selectivity |
|---|---|---|
| JNK3 | 2.69 | High |
| JNK2 | Mild activity | Moderate |
| GSK3β | Mild activity | Moderate |
The introduction of the piperazine ring has been linked to enhanced selectivity and potency against certain kinases compared to other structural analogs .
Case Studies and Research Findings
- Anticancer Properties : A study demonstrated that the compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, indicating its potential as an anticancer agent .
- Inhibition of Kinases : Another study focused on the inhibition of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in regulating the cell cycle. The compound showed significant inhibitory effects with an IC50 value indicative of its potential as a therapeutic agent in cancer treatment .
- Targeting Plasmodial Kinases : Research has identified that similar compounds could inhibit Plasmodium kinases, suggesting potential applications in antimalarial therapies .
Pharmacokinetics
The pharmacokinetic profile of 2-cyclopropyl-4,5-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is crucial for understanding its efficacy and safety in clinical settings. Factors such as bioavailability, metabolism, and excretion will influence its therapeutic potential.
Scientific Research Applications
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Notably, compounds with similar structures have demonstrated the ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, these compounds can effectively reduce the production of tetrahydrofolate, essential for nucleotide synthesis, thereby impacting cell proliferation and tumor growth.
Potential Therapeutic Uses
- Anticancer Activity : Due to its potential DHFR inhibition, the compound may be explored as a candidate in cancer therapies aimed at limiting tumor growth.
- Antimicrobial Properties : Similar pyrimidine derivatives have shown effectiveness against various microbial strains, suggesting that this compound could be investigated for antimicrobial applications.
- Neurological Disorders : The piperazine moiety is often associated with neuropharmacological effects, indicating potential applications in treating conditions such as anxiety or depression.
Case Study 1: Anticancer Research
In a study examining the structure-activity relationship (SAR) of pyrimidine derivatives, researchers found that modifications to the piperazine ring significantly enhanced the anticancer properties of similar compounds. The findings suggest that 2-cyclopropyl-4,5-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine could be optimized for increased efficacy against specific cancer cell lines .
Case Study 2: Antimicrobial Testing
A series of tests conducted on pyrimidine derivatives revealed promising results against Gram-positive and Gram-negative bacteria. The compound's structural similarities to known antimicrobial agents indicate that it may possess similar properties and warrants further investigation in this area .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
Target Compound vs. Imp. G(EP) (2,2'-(Piperazine-1,4-diyl)dipyrimidine)
- Target Compound : Contains cyclopropyl and methyl groups on the pyrimidine core.
- Imp. G(EP) : Simpler structure with two pyrimidine rings connected via piperazine, lacking substituents like cyclopropyl or methyl groups.
- Implications : The cyclopropyl and methyl groups in the target compound likely enhance binding specificity and metabolic stability compared to Imp. G(EP), which may exhibit lower selectivity due to its unsubstituted structure .
Target Compound vs. Pyrazolo[3,4-d]pyrimidine Derivatives
- Pyrazolo[3,4-d]pyrimidines (e.g., compound 3 in ): Feature fused pyrazole-pyrimidine rings with hydrazine or tolyl substituents.
- Key Differences : The target compound lacks a fused ring system but includes a piperazine linker.
- Implications : Fused systems (e.g., pyrazolopyrimidines) may exhibit stronger π-π stacking interactions, whereas the target compound’s piperazine linker could improve solubility and conformational flexibility .
Pharmacological and Physicochemical Properties
Pharmacological Activity
- Cyclopropyl and methyl groups may reduce off-target effects.
- Imp. G(EP) : Lacks functional groups for strong target engagement, likely rendering it pharmacologically inert.
- Pyrazolopyrimidines : Demonstrated activity in kinase inhibition (e.g., JAK/STAT pathways) due to fused ring systems .
Physicochemical Properties
| Property | Target Compound | Imp. G(EP) | Pyrazolopyrimidine (e.g., compound 3) |
|---|---|---|---|
| Molecular Weight | ~398.5 g/mol | ~238.3 g/mol | ~281.3 g/mol |
| Solubility | Moderate (lipophilic groups) | High (polar piperazine) | Low (fused hydrophobic rings) |
| Metabolic Stability | High (cyclopropyl group) | Low (unprotected piperazine) | Moderate |
Research Findings and Implications
- Structural Optimization : The target compound’s cyclopropyl and methyl groups address limitations of simpler analogs (e.g., Imp. G(EP)) by improving selectivity and stability.
- Synthetic Challenges : Byproducts like MM0464.21 (Imp. H(EP)) underscore the need for controlled reaction conditions to avoid dimerization or over-alkylation .
- Therapeutic Potential: While pyrazolopyrimidines () excel in kinase inhibition, the target compound’s unique substituents may open applications in CNS disorders or anti-infective therapies.
Q & A
Q. What are the critical steps for optimizing the synthesis of 2-cyclopropyl-4,5-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine?
Methodological Answer: Synthesis optimization involves:
- Coupling Reactions : Piperazine-pyrimidine linkage via nucleophilic aromatic substitution (e.g., using DIPEA in THF/DCM) .
- Cyclopropane Installation : Cyclopropyl group introduction via Suzuki-Miyaura coupling or alkylation under inert conditions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization for high-purity yields (>95%) .
Key Parameters : Temperature control (0–80°C), solvent polarity, and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) .
Q. How can structural elucidation be performed for this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve the 3D structure, highlighting piperazine-pyrimidine dihedral angles and cyclopropane geometry .
- Spectroscopy : ¹H/¹³C NMR (δ 1.2–1.5 ppm for cyclopropyl protons; δ 8.3–8.6 ppm for pyrimidine protons) and HRMS (exact mass ± 0.001 Da) .
- Database Cross-Referencing : Compare crystallographic data with the Cambridge Structural Database (CSD) for validation .
Q. What in vitro assays are suitable for initial bioactivity screening?
Methodological Answer:
- Enzyme Inhibition : Kinase assays (e.g., EGFR or MAPK) using fluorescence polarization or radiometric methods .
- Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) with IC₅₀ determination .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Substituent Variation : Modify cyclopropyl, methyl, or pyrimidine groups (Table 1).
- Biological Evaluation : Compare IC₅₀ values across analogs using dose-response curves .
| Modification | Biological Impact | Reference |
|---|---|---|
| Cyclopropyl → Phenyl | Reduced kinase inhibition | |
| Pyrimidine → Triazine | Enhanced serotonin receptor affinity | |
| Dimethyl → Trifluoromethyl | Improved metabolic stability |
Q. How to resolve contradictions in bioactivity data across different studies?
Methodological Answer:
- Assay Standardization : Control variables (e.g., cell passage number, serum concentration) .
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites influencing results .
- Computational Modeling : Molecular dynamics simulations to assess target conformation variability .
Q. What computational tools are recommended for predicting binding modes?
Methodological Answer:
Q. How to design in vivo pharmacokinetic studies for this compound?
Methodological Answer:
- ADME Profiling :
- Absorption : Caco-2 permeability assay .
- Metabolism : Liver microsome stability testing (e.g., t₁/₂ > 60 min in human microsomes) .
- Toxicity Screening : Ames test for mutagenicity and hERG assay for cardiotoxicity .
Q. What strategies mitigate polymorphism during crystallization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
